molecular formula C10H7ClN2O2S B2970134 2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzaldehyde CAS No. 338954-26-0

2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzaldehyde

Cat. No.: B2970134
CAS No.: 338954-26-0
M. Wt: 254.69
InChI Key: YIRQYAVZWIHRJA-UHFFFAOYSA-N
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Description

2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzaldehyde is a chemical compound that features a benzaldehyde moiety linked to a thiadiazole ring. The presence of the thiadiazole ring, which contains sulfur and nitrogen atoms, imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzaldehyde typically involves the reaction of 5-chloro-1,2,3-thiadiazole-4-carboxylic acid with appropriate reagents to introduce the methoxy and benzaldehyde groups. One common method involves the use of phosphorus oxychloride (POCl3) as a dehydrating agent to facilitate the formation of the thiadiazole ring . The reaction conditions often include heating the reactants in a suitable solvent, such as dichloromethane or ethanol, under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzaldehyde is unique due to its combination of a benzaldehyde moiety and a thiadiazole ring. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as an antimicrobial and anticancer agent further highlight its uniqueness .

Properties

IUPAC Name

2-[(5-chlorothiadiazol-4-yl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2S/c11-10-8(12-13-16-10)6-15-9-4-2-1-3-7(9)5-14/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRQYAVZWIHRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=C(SN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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